ネオソラニオール

概要

説明

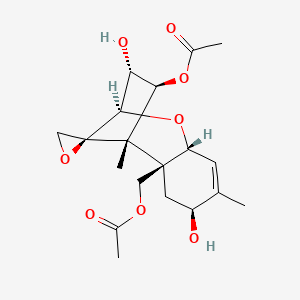

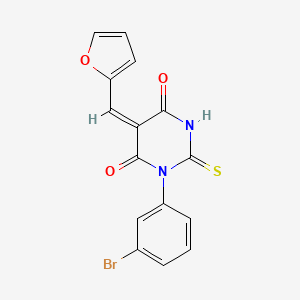

Neosolaniol is a trichothecene, a large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys . It is a natural product found in Fusarium solani .

Synthesis Analysis

Neosolaniol is synthesized by Fusarium and other fungal species . A study showed that the inhibitory effect of acetylsalicylic acid (ASA) against Fusarium rot and Neosolaniol accumulation in muskmelon fruits was due to the activation of phenylpropane metabolism .Molecular Structure Analysis

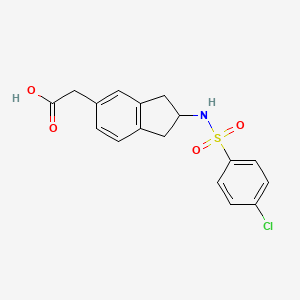

Neosolaniol has a molecular formula of C19H26O8 . The Neosolaniol molecule contains a total of 56 bond(s). There are 30 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 seven-membered ring(s), 1 ten-membered ring(s), 1 eleven-membered ring(s), 2 ester(s) (aliphatic), 2 hydroxyl group(s) .Chemical Reactions Analysis

Neosolaniol is a trichothecene mycotoxin, and its production is inhibited by Acetylsalicylic acid (ASA) in muskmelon fruits . A sensitive method for the simultaneous determination of T-2 toxin, HT-2 toxin, neosolaniol, T-2 triol, and T-2 tetraol in layer feed using high-performance liquid chromatography coupled to triple quadrupole mass spectrometry in the positive ionization mode (LC-ESI-MS/MS) is described .Physical and Chemical Properties Analysis

Neosolaniol has an average mass of 382.405 Da and a mono-isotopic mass of 382.162781 Da .科学的研究の応用

がん研究

ネオソラニオールは、白血病細胞に対して細胞毒性を示すことが示された抽出物から同定されています 。これは、ネオソラニオールが、特に白血病の研究において、がん研究に使用できる可能性を示唆しています。細胞毒性の正確なメカニズムはまだ調査中です。

真菌病原体研究

ネオソラニオールは、特定の真菌種によって生成される二次代謝産物です 。この化合物を研究することで、これらの真菌の生物学、代謝経路、および他の生物との相互作用に関する洞察を得ることができます。

食品の安全性

ネオソラニオールは、真菌が生成する毒性化合物であるマイコトキシンです。 食品や飼料を汚染し、ヒトや動物の健康にリスクをもたらす可能性があります 。ネオソラニオールに関する研究は、マイコトキシン汚染を検出および軽減するための方法を開発するのに役立ちます。

植物病害管理

ネオソラニオールは、マスクメロンの果実に影響を与える病気であるフザリウム腐敗に関与していることが示されています 。この化合物を研究することで、この病気を管理し、作物の損失を減らすための戦略を開発するのに役立ちます。

フェニルプロパン代謝

研究により、アセチルサリチル酸(ASA)の適用は、マスクメロンの果実におけるフェニルプロパン代謝を活性化することにより、フザリウム腐敗およびネオソラニオールの蓄積を抑制することが示されています 。これは、ネオソラニオールを植物におけるフェニルプロパン代謝を研究するためのツールとして使用できることを示唆しています。

病原性関連タンパク質

ASAの適用は、マスクメロンの果実における病原性関連タンパク質の発現を刺激し、フザリウム腐敗およびネオソラニオールの蓄積を抑制することが示されています 。これは、ネオソラニオールを植物の病気抵抗性における病原性関連タンパク質の役割を理解するための研究に使用できることを示しています。

作用機序

Neosolaniol, also known as Neozolaniol, is a type of trichothecene mycotoxin produced by various Fusarium molds . This compound has been found to have significant effects on biological systems, with its mechanism of action and the factors influencing its activity being areas of active research.

Target of Action

Neosolaniol primarily targets the Transient receptor potential cation channel subfamily A member 1 . This receptor is involved in the detection of pain and possibly also in cold perception and inner ear function .

Mode of Action

It is known that neosolaniol and other trichothecenes can generate free radicals, including reactive oxygen species (ros), which induce lipid peroxidation leading to changes in membrane integrity, cellular redox signaling, and in the antioxidant status of the cells .

Biochemical Pathways

Neosolaniol affects several biochemical pathways. It is known to induce the mitogen-activated protein kinases signaling pathway, which is induced by oxidative stress . This pathway also induces caspase-mediated cellular apoptosis pathways .

Pharmacokinetics

It is known that in human cell lines, ht-2 and neosolaniol are the major metabolites of t-2 toxin . Hydroxylation on C-7 and C-9 are two novel metabolic pathways of T-2 toxin in rats .

Result of Action

The toxicities of Neosolaniol can induce apoptosis related to the oxidative stress and mitochondrial damage . The B-cell lymphoma 2 (Bcl-2) Associated X (Bax)/Bcl-2 ratio and the expression of caspase 3, caspase 8, cytochrome c (Cytc) in the treated group are all significantly higher than the control group .

Action Environment

Environmental factors such as temperature and rainfall can influence the production and action of Neosolaniol . Fusarium mycotoxins, including Neosolaniol, are secondary metabolites produced by Fusarium species during growth and storage . They also have chemical and thermal stability , suggesting that environmental conditions can influence their production, stability, and efficacy.

生化学分析

Biochemical Properties

Neosolaniol plays a significant role in biochemical reactions due to its ability to inhibit protein synthesis. This inhibition is primarily achieved through the interaction of Neosolaniol with ribosomal RNA, leading to the disruption of peptide bond formation. Neosolaniol interacts with various enzymes, proteins, and other biomolecules, including cytochrome P450 enzymes such as CYP3A22, CYP3A29, and CYP3A46 in pigs, and CYP1A5 and CYP3A37 in chickens . These interactions result in the hydroxylation of Neosolaniol, which is a crucial step in its metabolic pathway.

Cellular Effects

Neosolaniol exerts a range of effects on different cell types and cellular processes. It induces oxidative stress by generating reactive oxygen species, leading to lipid peroxidation and changes in membrane integrity . Neosolaniol also affects cell signaling pathways, particularly the mitogen-activated protein kinase pathway, which is activated by oxidative stress. This activation leads to the induction of caspase-mediated apoptosis pathways . Additionally, Neosolaniol influences gene expression by upregulating the expression of genes involved in apoptosis, such as caspase 3 and cytochrome c .

Molecular Mechanism

The molecular mechanism of Neosolaniol involves its direct interaction with cellular components, bypassing the need for metabolic activation. Neosolaniol binds to ribosomal RNA, inhibiting protein synthesis and leading to cell death . It also interacts with cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These interactions contribute to the compound’s cytotoxic effects by disrupting cellular processes and inducing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neosolaniol change over time. The compound is relatively stable under standard storage conditions, but its potency can decrease with prolonged exposure to light and air . In in vitro studies, Neosolaniol has been shown to induce apoptosis in a time-dependent manner, with significant effects observed within 24 to 48 hours of exposure . Long-term exposure to Neosolaniol can lead to chronic oxidative stress and sustained activation of apoptotic pathways, resulting in persistent cellular damage .

Dosage Effects in Animal Models

The effects of Neosolaniol vary with different dosages in animal models. At low doses, Neosolaniol can induce mild oxidative stress and apoptosis, while higher doses result in severe cytotoxicity and tissue damage . In animal studies, threshold effects have been observed, with significant toxic effects occurring at doses above a certain threshold. High doses of Neosolaniol can lead to adverse effects such as immunosuppression, reproductive toxicity, and neurotoxicity .

Metabolic Pathways

Neosolaniol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation at specific positions, resulting in the formation of hydroxylated metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The metabolic pathways of Neosolaniol are crucial for its detoxification and elimination from the body .

Transport and Distribution

Neosolaniol is transported and distributed within cells and tissues through various mechanisms. It can bind to plasma proteins, facilitating its transport in the bloodstream . Neosolaniol is also taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its toxic effects .

Subcellular Localization

The subcellular localization of Neosolaniol is critical for its activity and function. Neosolaniol is primarily localized in the mitochondria and endoplasmic reticulum, where it disrupts cellular processes and induces apoptosis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These modifications play a crucial role in determining the compound’s subcellular distribution and its subsequent effects on cellular function .

特性

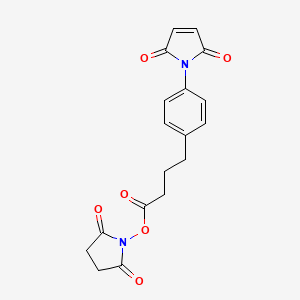

| { "Design of the Synthesis Pathway": "The synthesis of Neosolaniol can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": [ "4-methyl-5-hepten-2-one", "2-methyl-1,3-butadiene", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of 4-methyl-5-hepten-2-one and 2-methyl-1,3-butadiene in the presence of sodium borohydride as a reducing agent to form 6-methyl-7-octen-2-one.", "Step 2: Reduction of 6-methyl-7-octen-2-one using sodium borohydride to form 6-methyl-7-octen-2-ol.", "Step 3: Acetylation of 6-methyl-7-octen-2-ol with acetic anhydride in the presence of sodium hydroxide to form 6-methyl-7-octen-2-yl acetate.", "Step 4: Hydrolysis of 6-methyl-7-octen-2-yl acetate using hydrochloric acid to form 6-methyl-7-octen-2-ol.", "Step 5: Oxidation of 6-methyl-7-octen-2-ol using sodium borohydride and methanol to form neosolaniol.", "Step 6: Purification of neosolaniol by extraction with diethyl ether and washing with water." ] } | |

CAS番号 |

36519-25-2 |

分子式 |

C19H26O8 |

分子量 |

382.4 g/mol |

IUPAC名 |

[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3/t12-,13+,14+,15+,16+,17+,18+,19?/m0/s1 |

InChIキー |

TVZHDVCTOCZDNE-VUQKWCSOSA-N |

異性体SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

正規SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

外観 |

Solid powder |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3 alpha hydroxy-4 beta,8 alpha,15-triacetoxy-12,13-epoxytrichothec-9-ene neosolaniol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for neosolaniol's toxicity?

A1: [] Neosolaniol, like other trichothecenes, primarily exerts its toxic effects by inhibiting protein synthesis. It does so by binding to the ribosomes of eukaryotic cells, disrupting the process of translation.

Q2: How does neosolaniol exposure affect the immune system?

A2: [] Neosolaniol has been shown to possess immunosuppressive activity, although its potency is lower than that of T-2 toxin. This suggests that it can interfere with the normal functioning of the immune system.

Q3: Does neosolaniol affect the nervous system?

A3: [] Yes, studies in broiler chickens have shown that neosolaniol can cause neurological symptoms such as an altered righting reflex, indicating an effect on the nervous system.

Q4: Does neosolaniol exposure lead to anorexia (loss of appetite)?

A4: [, ] Yes, research indicates that neosolaniol can induce anorexia in mice. This effect is thought to be mediated by changes in gut satiety hormones like Peptide YY3-36 (PYY3-36) and Glucose-dependent Insulinotropic Polypeptide (GIP).

Q5: What is the molecular formula and weight of neosolaniol?

A5: The molecular formula of neosolaniol is C19H26O7, and its molecular weight is 366.41 g/mol. [Derived from the structure mentioned in various papers]

Q6: Are there spectroscopic methods to identify neosolaniol?

A6: [, ] Yes, neosolaniol can be identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help elucidate the structure and confirm the identity of the compound.

Q7: Which Fusarium species are known to produce neosolaniol?

A7: Neosolaniol is produced by several Fusarium species, including: * Fusarium sporotrichioides [, , , , ]* Fusarium acuminatum [, ] * Fusarium equiseti []* Fusarium tumidum []* Fusarium goolgardi []

Q8: What agricultural commodities are commonly contaminated with neosolaniol?

A8: Neosolaniol has been found in various agricultural products, including:* Wheat [, , , ]* Barley [, , ]* Oats [, ]* Maize (corn) [, , ]* Apples [, ]* Muskmelon []

Q9: How is neosolaniol metabolized?

A9: [, , ] Neosolaniol can be metabolized through various pathways, including deacetylation, hydroxylation, and conjugation with glucuronic acid. The specific metabolic pathways can vary depending on the organism.

Q10: Can bacteria degrade neosolaniol?

A10: [, ] Yes, certain bacterial species found in soil and water can degrade neosolaniol. These bacteria use neosolaniol as a source of carbon and energy, breaking it down into less toxic metabolites.

Q11: What is the acute toxicity of neosolaniol?

A11: [] The acute toxicity of neosolaniol varies depending on the animal species and route of exposure. In one-day-old broiler chicks, the 7-day median lethal dose (LD50) value for oral administration was found to be 24.87 ± 2.64 mg/kg body weight.

Q12: Does neosolaniol cause any specific organ damage?

A12: [] Neosolaniol, like other trichothecenes, can cause damage to various organs, including the liver, kidneys, lymphoid tissues, gastrointestinal tract, and bone marrow.

Q13: What analytical techniques are used to detect neosolaniol in food and feed?

A13: [, , , , , ] Several analytical techniques are employed to detect and quantify neosolaniol, including:* Thin Layer Chromatography (TLC) * High-Performance Liquid Chromatography (HPLC)* Gas Chromatography-Mass Spectrometry (GC/MS)* Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Q14: How can neosolaniol contamination in food and feed be prevented?

A14: [] Preventing neosolaniol contamination involves controlling Fusarium growth in the field and during storage. This includes using resistant crop varieties, proper crop rotation, timely harvest, and maintaining optimal storage conditions.

Q15: Are there any effective ways to detoxify neosolaniol-contaminated feed?

A15: [] While some physical and chemical methods exist, using microorganisms or their enzymes shows promise for detoxifying neosolaniol-contaminated feed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)

![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)

![(2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1681847.png)

![8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide](/img/structure/B1681849.png)